molecular formula C10H6FNOS2 B8789389 (E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one

(E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one

Cat. No.: B8789389
M. Wt: 239.3 g/mol
InChI Key: BQOQSIQMDZUHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of microwave irradiation has also been explored to enhance reaction rates and improve product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiazolidinones with different substituents.

    Substitution: The fluorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various thiazolidinone derivatives.

    Substitution: Compounds with different functional groups replacing the fluorobenzylidene moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Shows potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound can also induce oxidative stress in cells, leading to apoptosis. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(4-Methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • 5-(4-Ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(E)-5-(4-Fluorobenzylidene)-2-mercaptothiazol-4(5H)-one is unique due to the presence of the fluorine atom in the benzylidene moiety. This fluorine atom enhances the compound’s stability and reactivity, making it more effective in various applications compared to its analogs with different substituents.

Properties

Molecular Formula

C10H6FNOS2

Molecular Weight

239.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H6FNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)

InChI Key

BQOQSIQMDZUHKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 4-fluorobenzaldehyde was dropwise added at room temperature to a solution having 10.8 g of rhodanine and 20 g of sodium acetate suspended in 100 ml of acetic acid. The obtained mixture was reacted under reflux for two hours and then cooled to room temperature. Then, this reaction mixture was put into about 500 ml of water, and a solid product thereby obtained was collected by filtration, washed with water and dried to obtain 16.4 g of 5-(4-fluorobenzylidene)rhodanine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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